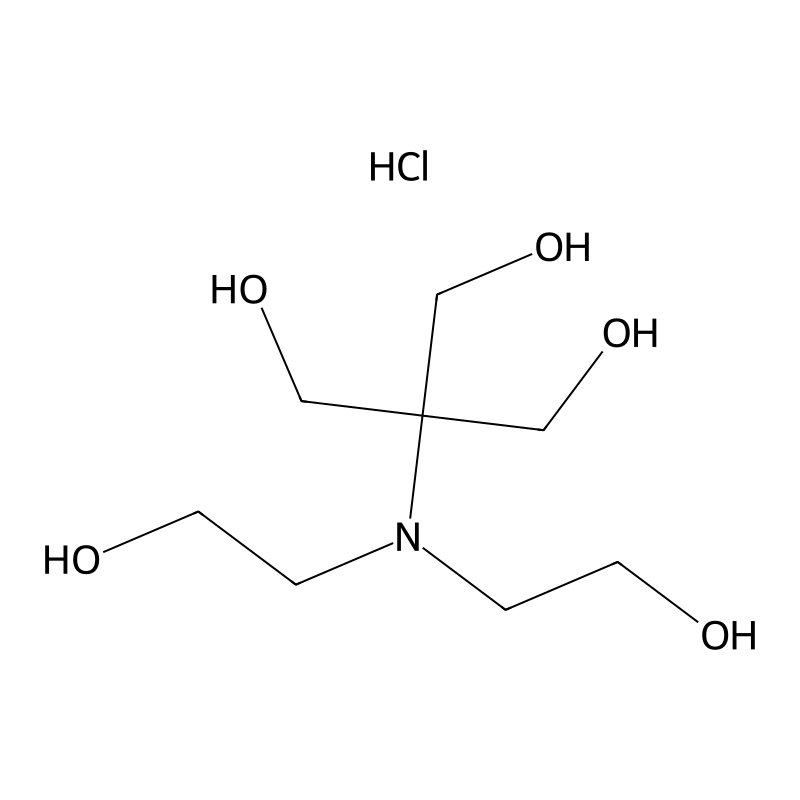

2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride is a zwitterionic compound widely recognized for its buffering capacity in biological systems. It features a central propane-1,3-diol structure with two bis(2-hydroxyethyl)amino groups and a hydroxymethyl substituent. This compound is particularly valued in biochemical research and laboratory applications due to its ability to maintain stable pH levels in solutions, which is crucial for various enzymatic reactions and cell culture systems.

Tris-HCl does not directly participate in biological processes. Its primary function is to maintain a constant pH by buffering the solution. This creates a stable environment for enzymes and other biomolecules to function optimally. By preventing large fluctuations in pH, Tris-HCl helps preserve the structure and activity of these molecules [].

Buffering Agent:

Bis-Tris hydrochloride, also known as Bis-Tris propane, is primarily used as a buffering agent in scientific research. Its pKa (acid dissociation constant) of 6.46 at 25°C makes it suitable for maintaining a stable pH in the range of 5.5 to 7.5 [PubChem, ""]. This property is crucial for various biochemical and biological experiments, where maintaining a consistent pH is essential for optimal enzyme activity and other biological processes.

Glass Electrode Calibration:

Bis-Tris hydrochloride can also be used for the calibration of glass electrodes, which are instruments used to measure the pH of solutions. Its well-defined pKa allows for accurate calibration, ensuring reliable pH measurements in subsequent experiments [ECHA, ""].

Research Applications:

Beyond its primary functions as a buffer and calibration agent, Bis-Tris hydrochloride finds applications in various scientific research fields, including:

- Protein crystallography: Bis-Tris can be used in crystallization buffers to improve the formation of protein crystals, which are essential for studying protein structure and function.

- Cell culture: Bis-Tris buffers can be used in cell culture media to maintain a stable pH, promoting optimal cell growth and function.

- Enzyme assays: Bis-Tris buffers can be used in enzyme assays to maintain a constant pH, ensuring accurate measurement of enzyme activity.

- Buffering Reactions: The presence of amino and hydroxyl groups allows it to act as a buffer, effectively resisting changes in pH when acids or bases are added. This property is vital for maintaining the stability of biological assays.

- Hydrogen Bonding: The hydroxyl groups can engage in hydrogen bonding, which can influence the solubility and interaction of the compound with other molecules in solution .

- Complex Formation: It can form complexes with metal ions, which may be beneficial in various biochemical assays .

Biologically, 2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride has been shown to:

- Stabilize Proteins: By maintaining pH levels, it helps stabilize protein structures, preventing denaturation during experimental procedures .

- Support Cell Culture: Its buffering capacity makes it suitable for use in cell culture media, ensuring optimal conditions for cell growth and metabolism .

Several synthesis methods have been documented for producing 2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride:

- Alkylation of Amino Alcohols: This method involves the alkylation of bis(2-hydroxyethyl)amine with appropriate alkyl halides under controlled conditions.

- Hydrochloride Salt Formation: The hydrochloride salt can be formed by reacting the base form of the compound with hydrochloric acid, enhancing its solubility in water .

The primary applications of this compound include:

- Buffering Agent: Widely used in biochemical laboratories for maintaining pH levels during experiments.

- Pharmaceutical Formulations: Utilized as an excipient in drug formulations to stabilize active ingredients.

- Biochemical Assays: Employed in various assays that require precise pH control for accurate results .

Research has shown that 2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride interacts favorably with various biomolecules:

- Proteins: It modulates protein stability by maintaining optimal pH conditions during experiments.

- Metal Ions: Studies indicate its ability to form stable complexes with metal ions, which can be crucial for enzymatic activity and other biochemical processes .

Several compounds share structural similarities or functional roles with 2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Bis-Tris | C8H19NO | Effective buffering agent across a wide pH range (6.0 - 8.0). |

| N,N-Bis(2-hydroxyethyl)glycine | C6H13N1O4 | Functions similarly but has a different amino acid composition. |

| 2-Amino-2-methylpropanediol | C5H13NO3 | Used primarily as a buffer but lacks the hydroxymethyl group which influences solubility. |

Uniqueness of 2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol Hydrochloride

This compound's unique combination of two bis(2-hydroxyethyl)amino groups and a hydroxymethyl substituent distinguishes it from other buffering agents. Its specific structural attributes contribute to its effectiveness in stabilizing pH across a broader range of biological conditions compared to similar compounds.

Evolution from Good's Buffer Criteria to Specialized Applications

The development of 2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride, commonly known as Bis-Tris, represents a significant evolution in biological buffer systems that emerged from the foundational work established by Norman Good and his colleagues in the 1960s [1]. The historical trajectory of Bis-Tris derivatives demonstrates a progression from basic buffer criteria to highly specialized scientific applications across multiple disciplines.

Foundation of Good's Buffer Criteria

The systematic development of biological buffers began in 1966 when Dr. Norman E. Good, an American biochemist at Michigan State University, recognized the critical limitations of existing hydrogen ion buffers available to biological researchers [2] [1]. Prior to Good's work, few hydrogen ion buffers between pH 6 and 8 had been accessible to biologists, and very inappropriate, toxic, reactive and inefficient buffers had often been used [1]. This situation prompted Good and his team to establish comprehensive criteria for developing superior buffering agents suitable for biochemical and biological research applications [3].

The criteria established by Good and colleagues included ten fundamental requirements that would define effective biological buffers [1] [3]. These criteria specified that optimal buffers should possess a pKa between 6.0 and 8.0, high water solubility, minimal cell membrane permeability, minimal salt effects, consistent acid-base dissociation constants, well-behaved cation interactions, chemical stability, biochemical inertness, minimal optical absorbance above 230 nanometers, and ease of preparation from inexpensive materials [1] [4] [3].

| Good's Buffer Selection Criteria | ||

|---|---|---|

| Criterion | Requirement | Rationale |

| pKa Range | 6.0-8.0 | Optimal for biological pH range |

| Water Solubility | High | Aqueous biological systems |

| Membrane Permeability | Minimal | Prevent cellular accumulation |

| Salt Effects | Minimal | Avoid complications in biological systems |

| Temperature Stability | Consistent dissociation | Reliable buffering capacity |

| Chemical Stability | Resistant to degradation | Long-term storage and use |

| Biochemical Inertness | No interference with biological processes | Accurate experimental results |

| Optical Properties | No absorption >230 nm | Spectrophotometric compatibility |

| Metal Interactions | Well-behaved complexes | Predictable behavior with cations |

| Preparation Ease | Easy synthesis from inexpensive materials | Economic viability |

Development Timeline and Scientific Impact

The systematic development of Good's buffers occurred over a fourteen-year period from 1966 to 1980, during which Good and his colleagues identified twenty buffering agents that set the standard for biological and biochemical research use [1]. Most of the buffers were new zwitterionic compounds prepared and tested by Good and coworkers for the first time, though some compounds were known previously but had been overlooked by biologists [1].

| Historical Development Timeline of Good's Buffer System | ||

|---|---|---|

| Year | Development | Significance |

| 1966 | Norman Good et al. introduce first Good buffers criteria and compounds | Established foundational criteria for biological buffers |

| 1966-1980 | Continued development of Good buffer compounds | Systematic development of zwitterionic compounds |

| 1970 | First commercial buffer applications begin | Industrial applications emerge |

| 1972 | Expansion of buffer criteria refinement | Standardization of buffer protocols |

| 1975 | Widespread adoption in research laboratories | Integration into routine laboratory practice |

| 1980 | Completion of 20 Good buffer compounds | Comprehensive buffer system established |

Emergence of Bis-Tris as a Specialized Buffer

While Bis-Tris is not officially classified as one of Good's original twenty buffers, its structure is very similar to the buffers developed by Norman E. Good [5]. The compound represents an evolution in buffer design that incorporates functional groups from two different structural families: the Bis(2-hydroxyethyl)amine family and the Tris family [5]. This unique structural combination gives Bis-Tris its distinctive buffering properties and specialized applications in scientific practice.

Bis-Tris exhibits optimal buffering capacity in the pH range of 5.8 to 7.2, with a pKa of 6.46 at 25°C [5] [6]. The compound's molecular formula is C8H19NO5 with a molecular weight of 209.24 grams per mole [7] [6]. These properties position Bis-Tris as particularly suitable for applications requiring neutral pH conditions and enhanced protein stability during experimental procedures.

Specialized Applications in Modern Scientific Practice

The evolution of Bis-Tris from basic buffer criteria to specialized applications has been driven by its unique properties that address specific challenges in contemporary biochemical research [5] [8]. The compound has found extensive use in gel electrophoresis applications, where it serves as a running buffer, gel buffer, and sample buffer for various types of electrophoresis [5] [6].

In polyacrylamide gel electrophoresis, Bis-Tris technology offers numerous advantages compared to traditional acrylamide gels for sodium dodecyl sulfate polyacrylamide gel electrophoresis applications, including faster run times and sharper band resolution [8] [9]. Unlike traditional Tris-Glycine gels that operate in a highly alkaline environment, Bis-Tris gels use Bis-Tris and hydrochloric acid in the gel buffer and operate at a neutral pH, minimizing protein modification and promoting protein stability during the gel run [8] [9].

| Bis-Tris Applications in Scientific Practice | |||

|---|---|---|---|

| Application Area | pH Range | Specific Use | Key Advantage |

| Gel Electrophoresis | 5.8-7.2 | Running buffer, gel buffer, sample buffer | Neutral pH operation, protein stability |

| Protein Purification | 5.8-7.2 | Anion exchange chromatography buffer | Metal complexation properties |

| Cell Culture | 5.8-7.2 | Maintenance of physiological pH | Low toxicity, membrane impermeability |

| Chromatography | 5.8-7.2 | Mobile phase component | High solubility, minimal interference |

| Biochemical Assays | 5.8-7.2 | Protein stability maintenance | Biochemical inertness |

| Diagnostic Applications | 5.8-7.2 | Reagent formulation | Regulatory compliance |

| Bioprocessing | 5.8-7.2 | Process buffer in biomanufacturing | Scalable production |

| Pharmaceutical Manufacturing | 5.8-7.2 | Excipient grade applications | Good Manufacturing Practice compliance |

The compound has also demonstrated significant utility in protein purification processes, particularly as a buffer for anion exchange chromatography [5]. Bis-Tris forms strong complexes with lead and copper ions and exhibits weak interactions with other common metals, making it valuable for applications requiring specific metal ion interactions [5]. Additionally, the compound serves as an effective alternative to more toxic buffers such as cacodylate, buffers with high ultraviolet absorption like maleic acid, and buffers that bind to proteins and form metal complexes like citrate [5].

Chemical Structure and Buffering Mechanism

The unique molecular architecture of Bis-Tris combines structural elements from both the bis(2-hydroxyethyl)amine family and the tris family of compounds [3]. This dual functionality manifests in its effective buffering capacity within the pH range of 5.8 to 7.2 [4] [3]. The compound exists as a tertiary amine with labile protons, enabling it to maintain stable pH conditions during electrophoretic separations [5] [6].

The buffering mechanism operates through a discontinuous buffer system involving three distinct ionic species. Chloride ions serve as leading ions due to their high electrophoretic mobility, while the running buffer provides trailing ions such as 3-(N-morpholino)propanesulfonic acid or 2-(N-morpholino)ethanesulfonic acid [2] [7]. Bis-Tris functions as the common cation present in both gel and running buffer phases, maintaining the near-neutral operational pH of approximately 7.5 during electrophoresis [8] [7].

Enhanced Resolution Mechanisms

The resolving power enhancement achieved through Bis-Tris gel systems stems from multiple synergistic mechanisms. The near-neutral pH environment significantly reduces protein modification artifacts that commonly occur in traditional Tris-glycine systems operating at pH 9.5 [9] [10]. This pH differential translates to markedly improved protein stability, with glutathione sulfhydryl groups exhibiting half-lives exceeding 4 hours at 10 millimolar acrylamide concentrations and pH 7.2, compared to rapid degradation in alkaline conditions [9] [10].

The enhanced band resolution observed in Bis-Tris systems results from reduced protein-acrylamide interactions and minimized charge heterogeneity artifacts [2] [9]. The operational environment preserves protein integrity throughout the separation process, leading to sharper band definition and more accurate molecular weight determinations [7] [11]. Additionally, the extended shelf life of Bis-Tris gels, up to 12 months compared to traditional systems, demonstrates the inherent stability of this buffer chemistry [12] [13].

Molecular Weight Range Optimization

Bis-Tris gel systems demonstrate exceptional versatility in molecular weight separation ranges, effectively resolving proteins from 2.5 to 500 kilodaltons under denaturing conditions [11]. For native protein analysis, the system extends this range to accommodate protein complexes up to 10,000 kilodaltons [7]. This broad separation capacity results from the optimized pore structure and the neutral pH environment that maintains native protein conformations [8] [7].

The wide molecular weight resolving capability enables comprehensive proteomic analyses within single gel runs, eliminating the need for multiple gel concentrations or gradient systems. The neutral pH separation particularly benefits membrane protein complexes and protein assemblies that are sensitive to alkaline conditions [7].

Comparative Analysis of MOPS vs. MES Running Buffer Synergies

The selection between 3-(N-morpholino)propanesulfonic acid and 2-(N-morpholino)ethanesulfonic acid running buffers represents a critical optimization parameter in Bis-Tris gel electrophoresis, with each buffer system exhibiting distinct separation characteristics tailored to specific molecular weight ranges and analytical requirements.

Fundamental Chemical Differences and Operational Parameters

The structural distinction between MOPS and MES centers on their alkyl chain length, resulting in different pKa values of 7.2 and 6.1, respectively [14] [15]. This pKa differential translates to distinct operational pH environments during electrophoresis, with MOPS systems operating at approximately pH 7.7 and MES systems at pH 6.2 [14] [16]. The higher pH environment in MOPS systems creates altered charge shielding effects around sodium dodecyl sulfate-protein complexes, resulting in slower migration rates compared to MES systems [14] [16].

The ionic composition differences between these buffer systems contribute to varying ionic strength effects and charge environment modifications [17]. MOPS running buffer demonstrates lower conductivity characteristics, allowing for higher voltage applications and extended separation times [16]. Conversely, MES buffer systems exhibit higher conductivity, enabling faster separation protocols but requiring careful thermal management [18].

Protein Size-Specific Optimization Strategies

The fundamental principle governing buffer selection relates to protein molecular weight optimization, with MES buffer providing superior resolution for proteins below 50 kilodaltons and MOPS buffer excelling in the separation of medium to large proteins exceeding 50 kilodaltons [2] [16] [18]. This size-dependent optimization stems from the differential migration kinetics induced by the pH environments characteristic of each buffer system.

MES buffer systems demonstrate enhanced separation efficiency for small proteins through accelerated migration rates that allow for improved resolution of closely spaced molecular weight species [18]. The lower pH environment reduces the electrostatic repulsion between similarly charged protein species, enabling tighter band formation and sharper resolution [15]. Research demonstrates that proteins with molecular weights between 10 and 50 kilodaltons exhibit optimal separation characteristics in MES buffer systems, with particular advantages for peptide and small protein analysis [18].

MOPS buffer systems excel in large protein separation through controlled migration dynamics that prevent band compression and maintain resolution across extended molecular weight ranges [16] [17]. The higher pH environment creates optimal charge distribution effects for proteins above 50 kilodaltons, allowing for effective separation of protein complexes and large molecular assemblies [16]. The slower migration rates characteristic of MOPS systems provide extended separation times that enhance resolution for closely related large proteins [18].

Migration Kinetics and Resolution Optimization

The migration kinetics in MOPS versus MES systems demonstrate distinct patterns that directly impact separation quality and analytical outcomes. MOPS buffer systems exhibit approximately 20-30% slower protein migration rates compared to MES systems when operated under identical voltage and temperature conditions [16] [18]. This migration rate differential enables fine-tuning of separation parameters to optimize resolution for specific protein size ranges.

The temperature dependence of migration in these buffer systems varies significantly, with MOPS demonstrating greater thermal stability and less variation in migration patterns across temperature ranges [18]. MES systems show higher sensitivity to temperature fluctuations, requiring more precise thermal control to maintain consistent separation reproducibility [18]. Buffer capacity measurements indicate that MOPS maintains stable pH conditions over extended electrophoresis times, while MES systems may experience pH drift during prolonged separations [15].

Field strength optimization differs between the two systems, with MOPS allowing operation at field strengths up to 30 volts per centimeter without significant thermal effects, while MES systems typically operate optimally at 20-25 volts per centimeter [16] [18]. These operational differences directly influence separation time requirements and resolution characteristics, with MOPS providing extended separation windows for complex protein mixtures [16].

Mitigation of Protein Modification Artifacts in Neutral pH Environments

The transition from alkaline to neutral pH electrophoretic environments represents a paradigm shift in protein separation technology, fundamentally altering the chemical environment experienced by proteins during electrophoretic migration and dramatically reducing artifacts that compromise analytical accuracy and reproducibility.

Chemical Basis of Protein Modification Artifacts

Protein modification artifacts in electrophoretic systems primarily result from chemical reactions between proteins and reactive gel components under specific pH conditions. Traditional Tris-glycine gel systems operating at pH 9.5 create highly reactive environments where residual acrylamide monomers readily form covalent adducts with protein amino and sulfhydryl groups [9] [10] [19]. These modifications manifest as charge alterations, molecular weight shifts, and structural perturbations that compromise separation accuracy and downstream analytical procedures.

The reaction kinetics of acrylamide-protein interactions demonstrate strong pH dependence, with rate constants increasing exponentially under alkaline conditions [9] [10] [20]. At pH 9.5, characteristic of traditional gel systems, protein amino groups exhibit enhanced nucleophilicity, facilitating rapid Michael addition reactions with acrylamide double bonds [19]. The half-life for protein modification under these conditions ranges from minutes to hours, depending on the specific amino acid residues involved and their local chemical environment [9] [10].

Deamination reactions represent another significant artifact mechanism in alkaline environments, where asparagine and glutamine residues undergo hydrolysis to form aspartic acid and glutamic acid, respectively [9]. These reactions introduce negative charges that alter protein electrophoretic mobility and create charge heterogeneity artifacts that manifest as band broadening and reduced resolution [10]. The rate of deamination increases dramatically above pH 8.5, making alkaline gel systems particularly susceptible to these modifications [9].

Neutral pH Environment Advantages

The implementation of neutral pH environments through Bis-Tris buffer systems fundamentally alters the chemical landscape of protein electrophoresis, creating conditions that preserve protein integrity throughout the separation process. Operating at pH 7.2, Bis-Tris/MES systems demonstrate markedly reduced protein modification rates, with glutathione sulfhydryl half-lives exceeding 4 hours at acrylamide concentrations typical of commercial gels [9] [10].

The neutral pH environment significantly reduces the nucleophilicity of protein amino groups, thereby decreasing the rate of acrylamide adduct formation by approximately 10-fold compared to alkaline conditions [9] [10]. This reduction in reactivity preserves protein charge states and molecular weights, maintaining the accuracy of electrophoretic separations and enabling reliable quantitative analyses [10]. Research demonstrates that proteins separated in neutral pH systems retain their native charge distributions, eliminating the charge heterogeneity artifacts commonly observed in alkaline gel systems [9].

Sample preparation protocols also benefit from neutral pH environments, with protein degradation during sample treatment reduced by approximately 60% when using the higher pH sample reduction buffers (pH 8.5) characteristic of Bis-Tris systems compared to traditional pH 6.8 conditions [9] [10]. This improvement in sample integrity preservation extends to heat treatment protocols, where proteins demonstrate enhanced stability during the denaturation processes required for electrophoretic analysis [10].

Quantitative Assessment of Modification Reduction

Quantitative analysis of protein modification artifacts reveals the substantial benefits achieved through neutral pH electrophoretic environments. Kinetic studies demonstrate that the rate constants for acrylamide-protein reactions decrease by factors of 5-10 when transitioning from pH 9.5 to pH 7.2 [9] [10]. This dramatic reduction in reaction rates translates to proportional decreases in protein modification artifacts during typical electrophoretic separation timeframes.

Spectroscopic analyses of proteins separated under neutral versus alkaline conditions reveal significant differences in post-electrophoretic protein characteristics [9]. Proteins separated in Bis-Tris systems maintain their native ultraviolet absorption spectra, indicating preserved aromatic amino acid environments and minimal structural perturbation [10]. Conversely, proteins subjected to alkaline electrophoretic conditions exhibit altered spectroscopic properties consistent with chemical modification and structural changes [9].

The preservation of protein enzymatic activity serves as a functional indicator of modification reduction in neutral pH systems. Native polyacrylamide gel electrophoresis using Bis-Tris chemistry demonstrates the ability to maintain protein biological activity throughout the separation process, enabling in-gel activity assays and functional characterization [8] [7]. This preservation of biological activity confirms the minimal impact of neutral pH electrophoretic conditions on protein structure and function.

Mass spectrometric analysis of proteins recovered from neutral pH gels reveals minimal chemical modifications compared to proteins from alkaline gel systems [9] [10]. The reduced formation of covalent adducts and elimination of deamination artifacts result in mass spectra that accurately reflect native protein molecular weights without the mass shifts characteristic of chemically modified species [10]. This improvement in mass accuracy enables precise protein identification and quantification in proteomic analyses.

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant